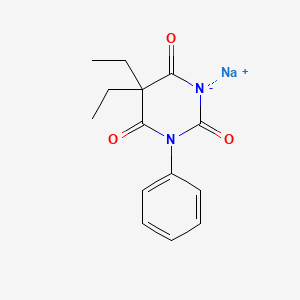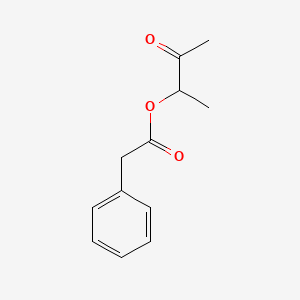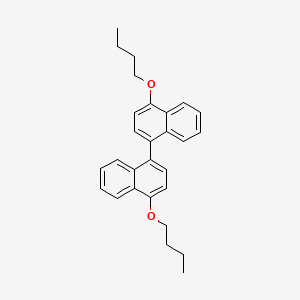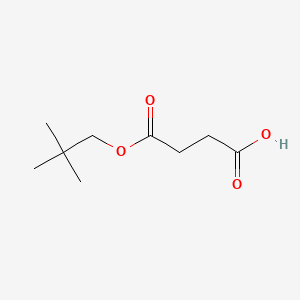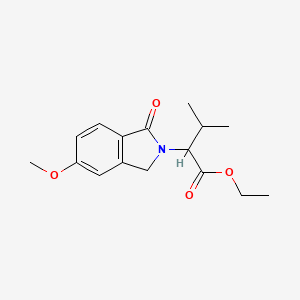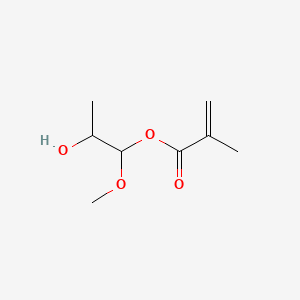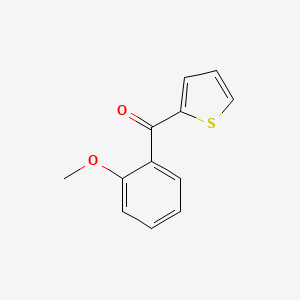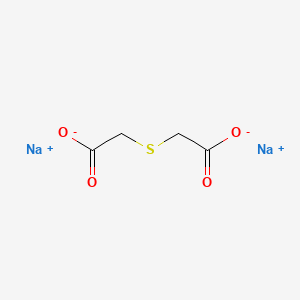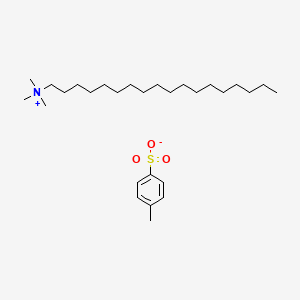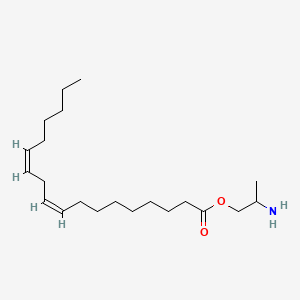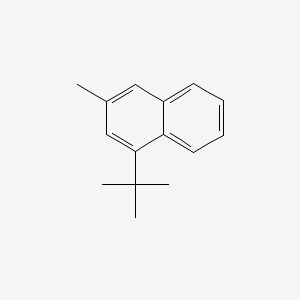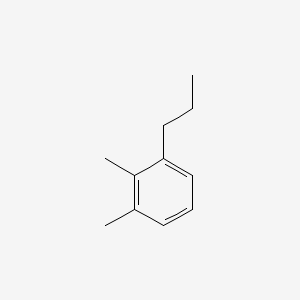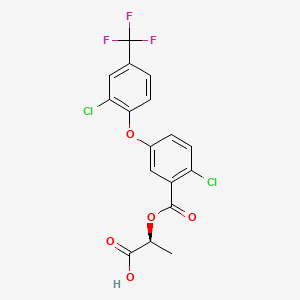
Ethoxyfen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Ethoxyfen can be synthesized through esterification reactions. One common method involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is typically carried out under controlled temperatures and pressures to ensure the formation of the desired ester. Industrial production methods may involve similar esterification processes but on a larger scale, with additional purification steps to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Ethoxyfen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form its corresponding carboxylic acid and alcohol
Applications De Recherche Scientifique
Ethoxyfen has been used in various scientific research applications, including:
Chemistry: As a model compound for studying esterification and other organic reactions.
Biology: Investigating its effects on plant physiology and its potential as a herbicide.
Medicine: Exploring its potential use in medical applications due to its chemical properties.
Industry: Used as a solvent in organic synthesis and as a model compound for developing new herbicides
Mécanisme D'action
Ethoxyfen exerts its herbicidal effects by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is crucial for chlorophyll synthesis in plants . The inhibition of PPO leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species under light, causing cell membrane disruption and plant death .
Comparaison Avec Des Composés Similaires
Ethoxyfen belongs to the diphenyl ether herbicide family, which includes other compounds such as acifluorfen, fomesafen, and oxyfluorfen . Compared to these similar compounds, this compound has unique structural features that influence its herbicidal activity and environmental fate. For example, its specific combination of chlorine and trifluoromethyl groups contributes to its distinct chemical properties and mode of action .
Similar Compounds
Acifluorfen: Another diphenyl ether herbicide used for controlling broad-leaved weeds.
Fomesafen: Known for its effectiveness against a wide range of weeds in soybean crops.
Oxyfluorfen: Used in various crops for pre-emergence and post-emergence weed control.
Propriétés
Numéro CAS |
188634-90-4 |
|---|---|
Formule moléculaire |
C17H11Cl2F3O5 |
Poids moléculaire |
423.2 g/mol |
Nom IUPAC |
(2S)-2-[2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyl]oxypropanoic acid |
InChI |
InChI=1S/C17H11Cl2F3O5/c1-8(15(23)24)26-16(25)11-7-10(3-4-12(11)18)27-14-5-2-9(6-13(14)19)17(20,21)22/h2-8H,1H3,(H,23,24)/t8-/m0/s1 |
Clé InChI |
NYHLMHAKWBUZDY-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl |
SMILES canonique |
CC(C(=O)O)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


